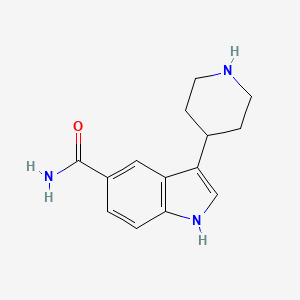

3-(piperidin-4-yl)-1H-indole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(piperidin-4-yl)-1H-indole-5-carboxamide is a compound that features a piperidine ring attached to an indole core, with a carboxamide group at the 5-position of the indole

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)-1H-indole-5-carboxamide typically involves the construction of the indole core followed by the introduction of the piperidine and carboxamide functionalities. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde to form the indole ring. The piperidine ring can be introduced via nucleophilic substitution reactions, and the carboxamide group can be added through amidation reactions using carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, such as palladium or rhodium, to facilitate hydrogenation reactions, and the employment of continuous flow reactors to improve reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-(piperidin-4-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

There is no information about the applications of "3-(piperidin-4-yl)-1H-indole-5-carboxamide" in the provided search results. However, the search results do mention related compounds and their applications:

Indole Derivatives and their Applications

- Antiviral Activity: Alkyl thiosemicarbazide derivatives of indole, such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl) – 4 - methyl thiosemicarbazide, have shown significant activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .

- Antiproliferative Activity: Several indole derivatives exhibit antiproliferative activity against various cancer cell lines . For example, compounds methyl 5-(1H-indol-3-ylselanyl) - 1H-benzo[d]imidazol-2-ylcarbamate showed promising results . Additionally, 5-chloro-indole-2-carboxylate derivatives have demonstrated antiproliferative activity, with some outperforming reference drugs like erlotinib .

- Antimalarial Activity: 3-piperidin-4-yl-1H-indoles have been examined for antiparasitic activity against Plasmodium falciparum . One compound, (4-(1H-indol-3-yl) piperidin-1-yl) (pyridin-3-yl) methanone, exhibits potential antimalarial activity .

- Neurological Applications: Certain benzoylpiperidine derivatives have shown affinity for serotoninergic (5-HT2A, 5-HT2C, and 5-HT2B) and dopaminergic (D1, D2, and D4) receptors . One such compound, characterized by a 4-(p-fluorobenzoyl)piperidine moiety, may have potential as a neuroleptic drug .

- Thrombosis Treatment: 1H-Indole-3-carboxamide derivatives are reversible antagonists of the P2Y12 purinergic receptor and may be used for the treatment and prophylaxis of cardiovascular disorders such as thromboembolic diseases or restenoses .

- MAGL Inhibition: Benzoylpiperidine derivatives have shown Monoacylglycerol lipase (MAGL) inhibitory and antiproliferative activity on human breast and ovarian cancer cells .

Mecanismo De Acción

The mechanism of action of 3-(piperidin-4-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share structural similarities and biological activities.

Indole derivatives: Compounds such as indole-3-carboxamide and 5-methoxyindole-2-carboxamide have similar indole cores and functional groups.

Uniqueness

3-(piperidin-4-yl)-1H-indole-5-carboxamide is unique due to its specific combination of the piperidine ring, indole core, and carboxamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Actividad Biológica

3-(Piperidin-4-yl)-1H-indole-5-carboxamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Overview of Biological Activity

The compound has been studied for various biological activities, including:

- Anticancer Properties : It exhibits significant antiproliferative activity against various cancer cell lines.

- Antiviral Activity : Research indicates potential efficacy against viral pathogens.

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects.

Anticancer Activity

Research has demonstrated that this compound has notable anticancer properties. For instance, in a study evaluating its effects on human cancer cell lines, the compound displayed significant inhibition of cell proliferation.

Case Study: Antiproliferative Effects

In a recent study, the antiproliferative activity of the compound was assessed against several cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | GI50 (µM) | Comparison Compound | GI50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 42 | Erlotinib | 33 |

| A549 (Lung) | 38 | Erlotinib | 33 |

| Panc-1 (Pancreatic) | 29 | Erlotinib | 33 |

The GI50 values indicate that this compound outperformed erlotinib in inhibiting the proliferation of Panc-1 cells, highlighting its potential as a therapeutic agent in cancer treatment .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study focused on indole derivatives found that certain modifications to the indole structure enhanced antiviral activity against Zika virus protease. Although specific data for this compound were not detailed, the structural similarities suggest it may exhibit comparable activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the indole and piperidine moieties can significantly influence efficacy. For instance, modifications to the piperidine ring have been shown to enhance binding affinity and selectivity towards specific biological targets .

Propiedades

IUPAC Name |

3-piperidin-4-yl-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-14(18)10-1-2-13-11(7-10)12(8-17-13)9-3-5-16-6-4-9/h1-2,7-9,16-17H,3-6H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVXDHFVKADYKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.